

A Technical Guide to the Historical Synthesis of 1,2-Diphenyltetramethylidisilane

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Compound of Interest

Compound Name: 1,2-Diphenyltetramethylidisilane

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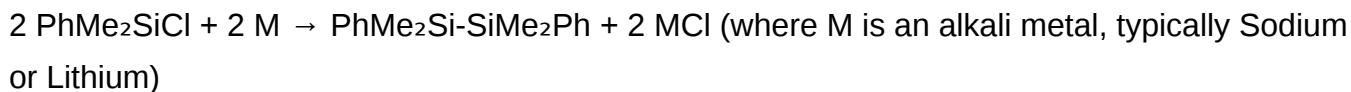
Audience: Researchers, scientists, and drug development professionals.

Introduction: **1,2-Diphenyltetramethylidisilane**, a notable organosilicon compound, is characterized by a silicon-silicon single bond flanked by phenyl and methyl groups. The synthesis of such molecules has been historically significant, providing fundamental insights into the chemistry of Si-Si bond formation. Compounds featuring Si-Si linkages are studied for their unique electronic, optical, and chemical properties, which are influenced by the substituents on the silicon atoms.^[1] This guide focuses on the primary historical method for synthesizing **1,2-Diphenyltetramethylidisilane**: the reductive coupling of chlorodimethylphenylsilane, a method analogous to the classic Wurtz-Fittig reaction.

Core Synthesis Method: Reductive Coupling

The most prominent historical method for synthesizing **1,2-Diphenyltetramethylidisilane** is the reductive coupling of a halosilane precursor, specifically chlorodimethylphenylsilane ($C_8H_{11}ClSi$).^{[2][3][4]} This reaction is a variation of the Wurtz-type coupling, where an alkali metal is used to dehalogenate the precursor, facilitating the formation of a new silicon-silicon bond.^[5]

The overall reaction can be summarized as follows:



The reaction is typically performed in an anhydrous, non-polar solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions with moisture or oxygen.^[1] The mechanism involves the transfer of electrons from the alkali metal to the chlorodimethylphenylsilane molecules, leading to the formation of silyl-anionic intermediates which then couple to form the disilane product.^[1]

Data Presentation

Quantitative data for the reactant and product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

| Property | Chlorodimethylphenylsilane (Reactant) | 1,2-Diphenyltetramethyldisilane (Product) |
|-------------------|---|--|
| IUPAC Name | chloro-dimethyl-phenylsilane ^[4] | [dimethyl(phenyl)silyl]-dimethyl-phenylsilane ^[6] |
| CAS Number | 768-33-2 ^[2] | 1145-98-8 ^[6] |
| Molecular Formula | C ₈ H ₁₁ ClSi ^[2] | C ₁₆ H ₂₂ Si ₂ ^[6] |
| Molecular Weight | 170.71 g/mol ^{[2][4]} | 270.52 g/mol ^[6] |
| Appearance | Clear colorless to light yellow liquid ^[3] | - |
| Boiling Point | 192-194 °C | 320-322 °C |
| Density | 1.017 g/mL at 25 °C ^[3] | - |

| Refractive Index | n_{20/D} 1.509^[3] | - |

Table 2: Summary of Historical Synthesis Parameters

| Parameter | Description |
|------------|--|
| Reactant | Chlorodimethylphenylsilane |
| Reagent | Alkali Metal (e.g., Sodium, Lithium) [1] |
| Solvent | Anhydrous Toluene, Tetrahydrofuran (THF) [1] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |

| Temperature | Varies; often initiated at room temperature and may involve reflux |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of **1,2-Diphenyltetramethyldisilane** via reductive coupling, compiled from historical descriptions of Wurtz-type reactions involving chlorosilanes.[\[1\]](#)[\[7\]](#)

Objective: To synthesize **1,2-Diphenyltetramethyldisilane** by the reductive coupling of chlorodimethylphenylsilane using a sodium metal dispersion.

Materials:

- Chlorodimethylphenylsilane (distilled prior to use)
- Sodium metal
- Anhydrous Toluene
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions (e.g., three-necked round-bottomed flask, reflux condenser, dropping funnel)

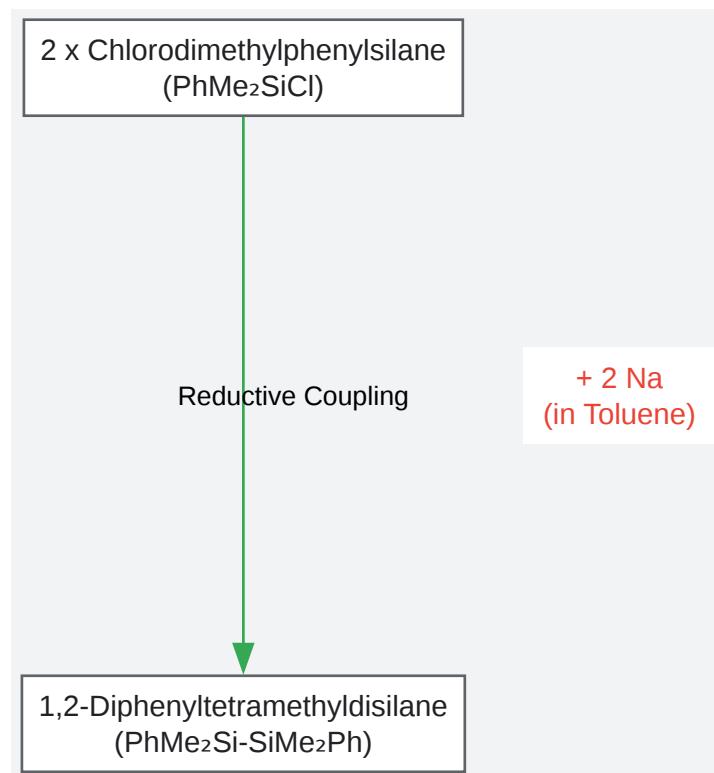
Procedure:

- Apparatus Setup: A three-necked round-bottomed flask is fitted with a reflux condenser, a dropping funnel, and an inlet for inert gas. The entire apparatus is thoroughly flame-dried under a stream of argon to remove any residual moisture.

- Sodium Dispersion: Anhydrous toluene is added to the reaction flask, followed by the appropriate molar quantity of sodium metal. The mixture is heated to the melting point of sodium (~98 °C) and stirred vigorously to create a fine dispersion of the metal. The mixture is then allowed to cool to room temperature while maintaining stirring.
- Reactant Addition: Chlorodimethylphenylsilane is dissolved in anhydrous toluene and placed in the dropping funnel. This solution is then added dropwise to the stirred sodium dispersion in the reaction flask over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady temperature.
- Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the reaction goes to completion.
- Work-up and Isolation:
 - The reaction mixture is cooled to room temperature. Any unreacted sodium is carefully quenched by the slow addition of a proton source, such as isopropanol, followed by water.
 - The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent (e.g., diethyl ether).
 - The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
 - The solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure **1,2-Diphenyltetramethyldisilane**.

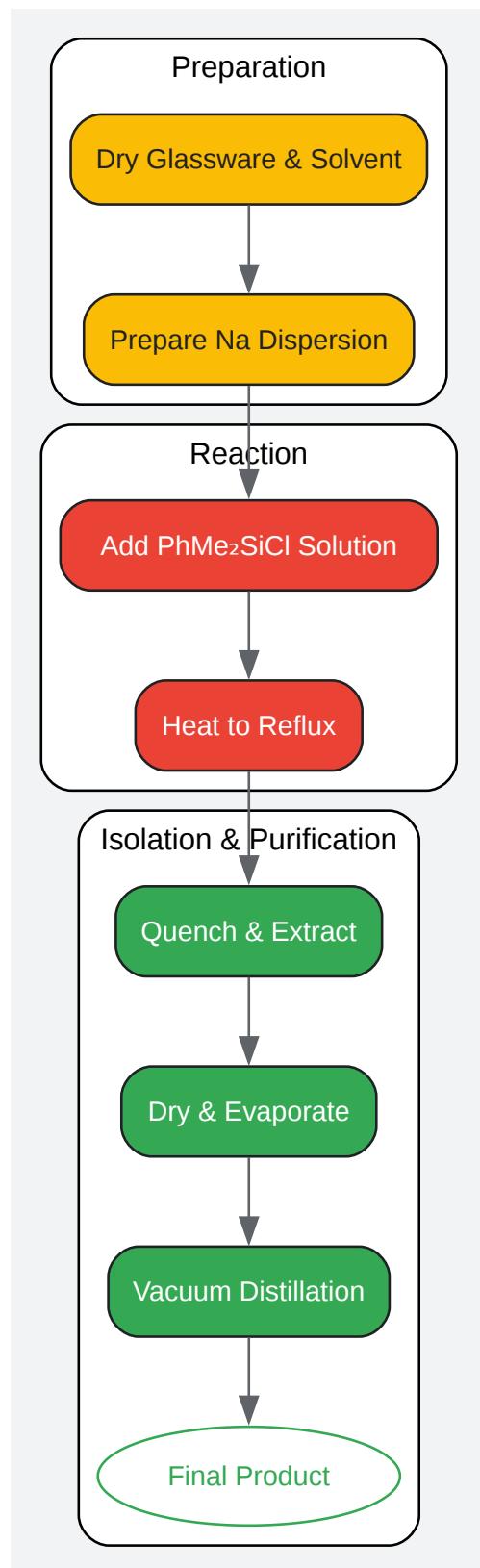
Visualizations

The following diagrams illustrate the chemical pathway and a generalized workflow for the synthesis.



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Caption: Reaction pathway for the synthesis of **1,2-Diphenyltetramethyldisilane**.



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Caption: Generalized workflow for the synthesis and purification process.

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